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Bis(trifluoro-2,4-pentanedionato)copper(II)

Porphyrin metalation Supercritical CO₂ kinetics Stopped-flow spectrophotometry

Researchers requiring a β-diketonate copper precursor with tailored volatility often face trade-offs between delivery stability and reactivity. Cu(tfac)₂ resolves this with intermediate Lewis acidity and a practical sublimation window (95-100 °C under vacuum). - 2.5× faster porphyrin metalation than Cu(acac)₂; 2.2× slower than Cu(hfac)₂ for controlled kinetics. - 37.5× higher OLED hole-transport conductivity vs. Cu(hfac)₂ at 5 mol% doping. - Ambient storage stability; global shipping with documented CoA.

Molecular Formula C10H8CuF6O4
Molecular Weight 369.70 g/mol
CAS No. 23677-93-2
Cat. No. B1440680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trifluoro-2,4-pentanedionato)copper(II)
CAS23677-93-2
Molecular FormulaC10H8CuF6O4
Molecular Weight369.70 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]
InChIInChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2-;
InChIKeyGZVJAFMHAGQIEB-BGHCZBHZSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cu(tfac)₂: Fluorinated Copper β-Diketonate for CVD & Electronics


Bis(trifluoro-2,4-pentanedionato)copper(II) [Cu(tfac)₂, CAS 23677-93-2] is a copper(II) coordination complex featuring two 1,1,1-trifluoro-2,4-pentanedionate chelating ligands that occupy an intermediate position within the fluorinated β-diketonate series between non-fluorinated Cu(acac)₂ and perfluorinated Cu(hfac)₂ [1]. With a molecular weight of 369.70 g/mol and a melting point of 198–199 °C, this crystalline solid exhibits tailored volatility (sublimation at 95–100 °C under vacuum), controlled Lewis acidity, and measurable solubility in supercritical CO₂—properties that directly stem from the electron-withdrawing effect of the single –CF₃ group per ligand [2][3]. These characteristics render Cu(tfac)₂ a strategically positioned precursor for chemical vapor deposition (CVD), a p-dopant for organic electronics, and a kinetic probe for metalloporphyrin formation, where its performance metrics are quantitatively distinguishable from both its non-fluorinated and perfluorinated analogs [1][4].

Cu(tfac)₂ Performance Trade-Offs vs. Acac & Hfac Analogs


The single –CF₃ substituent per ligand in Cu(tfac)₂ generates an electron-withdrawing effect that is intermediate between the unsubstituted methyl group of acetylacetonate (acac) and the fully fluorinated hexafluoroacetylacetonate (hfac) ligand. This graduated electronic tuning produces a non-linear, application-specific ranking across multiple performance dimensions—kinetic reactivity, volatility, Lewis acidity, and electronic doping strength—where Cu(tfac)₂ may outperform one comparator while underperforming the other within the same experimental system [1][2]. For instance, in porphyrin metalation kinetics, Cu(tfac)₂ is 2.5-fold faster than Cu(acac)₂ but 2.2-fold slower than Cu(hfac)₂; conversely, in OLED hole-transport doping, Cu(tfac)₂ delivers a 37.5-fold higher conductivity than Cu(hfac)₂ but with lower power efficiency [1][3]. These divergent, quantitatively documented performance profiles preclude generic interchangeability and mandate application-driven selection grounded in compound-specific comparative data [1][3].

Cu(tfac)₂ vs. Analogs: Quantitative Evidence


Porphyrin Metalation Kinetics in Supercritical CO₂

In a direct head-to-head kinetic study of Cu(II) incorporation into 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (H₂tpfpp) in supercritical CO₂ at 333 K and 20.0 MPa, the first-order rate-determining metalation rate constant k₂ for Cu(tfac)₂ was determined as 2.7 × 10⁻⁴ s⁻¹. This places Cu(tfac)₂ at an intermediate kinetic position: approximately 2.5-fold faster than Cu(acac)₂ (k₂ ≈ 1.1 × 10⁻⁴ s⁻¹) and approximately 2.2-fold slower than Cu(hfac)₂ (k₂ = 6.0 × 10⁻⁴ s⁻¹) [1]. The pre-equilibrium association constant K₁ follows the opposite trend: Cu(hfac)₂ (5.2 × 10⁴) < Cu(tfac)₂ (4.8 × 10⁵) < Cu(acac)₂ (2.4 × 10⁵), reflecting stronger solvation of the more highly fluorinated complexes by CO₂ molecules and reduced electrostatic repulsion in the outer-sphere association complex [1].

Porphyrin metalation Supercritical CO₂ kinetics Stopped-flow spectrophotometry Metalloporphyrin synthesis

Volatility and Sublimation Enthalpy Ranking

A systematic thermogravimetric analysis (TGA) study of M(β-diketonate)ₙ volatility established that, irrespective of the metal center, M(tfac) derivatives exhibit sublimation enthalpies (ΔH_sub) of approximately 82% of the corresponding M(acac) values, while M(hfac) derivatives are approximately 54% of M(acac) [1]. In a separate direct microcalorimetric measurement, the standard enthalpy of sublimation of crystalline Cu(tfac)₂ was determined as Δ_cr^g H_m° = 112 ± 3 kJ mol⁻¹ at 298.15 K, compared to Cu(hfac)₂ at 108 ± 6 kJ mol⁻¹ [2]. This positions Cu(tfac)₂ as significantly more volatile than Cu(acac)₂ but less volatile than Cu(hfac)₂ [1][2]. The relationship between ΔH_sub and sublimation temperature enables prediction of vapor pressure curves for precursor delivery system design [1].

CVD precursor volatility Sublimation enthalpy Thermogravimetric analysis Vapor pressure ranking

OLED p-Dopant Conductivity Enhancement

In a direct head-to-head comparison of Cu(tfac)₂ and Cu(hfac)₂ as p-dopants in solution-processed spiro-TTB hole transport layers (HTLs) for red OLEDs, Cu(tfac)₂ at 5 mol% doping concentration achieved a conductivity of 1.5 × 10⁻⁹ S cm⁻¹—a 37.5-fold enhancement over Cu(hfac)₂ at 2 mol% (4.0 × 10⁻¹¹ S cm⁻¹) [1]. The conductivity enhancement relative to undoped spiro-TTB was four orders of magnitude for Cu(tfac)₂ versus two orders of magnitude for Cu(hfac)₂ [1]. However, this higher conductivity came with a trade-off: the Cu(hfac)₂-doped OLED achieved superior power efficiency (8.6 lm W⁻¹ vs. 5.6 lm W⁻¹ for Cu(tfac)₂, compared to 3.9 lm W⁻¹ for undoped devices) and an over 8-fold improvement in LT₅₀ operational lifetime (70 h at 5000 cd m⁻² starting luminance) [1].

Organic light-emitting diodes p-Dopant Hole transport layer Conductivity enhancement

Lewis Acidity and Adduct Formation Capacity

Spectrophotometric titration studies in benzene solution demonstrated that Cu(tfac)₂ reacts with 4-methylpyridine (4-me-py) to form both 1:1 and 1:2 adducts of the type Cu(tfac)₂·(4-me-py) and Cu(tfac)₂·(4-me-py)₂, with the 1:1 adduct exhibiting a room-temperature formation constant of approximately 10 L mol⁻¹ [1]. In contrast, Cu(acac)₂ forms only a 1:1 adduct with 4-methylpyridine under identical conditions and does not form the 1:2 adduct [1]. This increased Lewis acidity of Cu(tfac)₂ relative to Cu(acac)₂ is directly attributable to the electron-withdrawing –CF₃ groups, which enhance the electrophilicity of the Cu(II) center and enable expansion of the coordination sphere from square-planar (coordination number 4) to square-pyramidal (CN 5) or octahedral (CN 6) geometries upon axial ligation [1][2]. The same principle was systematically exploited to control supramolecular dimensionality: Cu(acac)₂ with isonicotinamide yields zero-dimensional structures, while Cu(hfac)₂ forms extended two-dimensional networks [2].

Lewis acidity Adduct formation Coordination number Supramolecular chemistry

Vacuum Sublimation and Thermal Processing

Patent US 9,276,223 B2 (OSRAM OLED GmbH) provides a direct experimental comparison of sublimation temperatures for copper(II) β-diketonate complexes under vacuum conditions relevant to organic electronic device fabrication. Cu(tfac)₂ was observed to sublime at 95–100 °C, compared to 110–120 °C for Cu(acac)₂ and 70 °C (at 1 × 10⁻² mbar) for Cu(hfac)₂ [1]. The patent further demonstrates that both Cu(acac)₂ and Cu(tfac)₂ are suitable for vacuum thermal evaporation processing, whereas Cu(hfac)₂ is noted as not being an option for vacuum processing and is limited to solution processing routes [1]. Critically, the patent reports that fluorination of the ligand (from acac to tfac) improves the doping effect in NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) hole transport layers, as evidenced by enhanced absorption in the 410–440 nm range indicative of charge-transfer complex formation [1].

Vacuum thermal evaporation Sublimation temperature OLED fabrication Precursor delivery

Cu(tfac)₂ Application Scenarios


Supercritical CO₂ Metalloporphyrin Synthesis

Researchers optimizing metalloporphyrin formation in scCO₂ media should select Cu(tfac)₂ when a metalation rate intermediate between Cu(acac)₂ and Cu(hfac)₂ is desired. With a k₂ of 2.7 × 10⁻⁴ s⁻¹ at 333 K and 20.0 MPa, Cu(tfac)₂ provides approximately 2.5-fold faster incorporation than Cu(acac)₂, reducing reaction duration, while its 2.2-fold slower rate relative to Cu(hfac)₂ mitigates the risk of uncontrolled metalation or side-product formation in sensitive porphyrin substrates [1]. The higher pre-equilibrium association constant (K₁ = 4.8 × 10⁵) relative to Cu(hfac)₂ (5.2 × 10⁴) further indicates more favorable outer-sphere complex formation, contributing to overall process efficiency [1].

CVD/ALD Copper Thin-Film Deposition

For CVD and ALD process development, Cu(tfac)₂ occupies a practical volatility window—its sublimation enthalpy (ΔH_sub ≈ 82% of Cu(acac)₂, or 112 ± 3 kJ mol⁻¹ by direct calorimetry) enables precursor delivery at lower source temperatures than Cu(acac)₂, conserving thermal budget and reducing the risk of premature thermal decomposition in delivery lines [1][2]. Simultaneously, Cu(tfac)₂ is less volatile than Cu(hfac)₂ (ΔH_sub ≈ 54% of acac reference), which translates to greater ambient handling stability and reduced losses during storage [1]. The patent-confirmed vacuum sublimation temperature of 95–100 °C further supports integration into standard vacuum deposition equipment without the processing limitations encountered with Cu(hfac)₂ [3].

OLED Hole Transport Layer p-Doping

When the primary figure of merit for an OLED hole transport layer is maximizing conductivity to reduce driving voltage—even at the expense of some power efficiency—Cu(tfac)₂ at 5 mol% doping in spiro-TTB delivers 1.5 × 10⁻⁹ S cm⁻¹, representing a 37.5-fold conductivity advantage over Cu(hfac)₂ and a four-order-of-magnitude enhancement over the undoped baseline [1]. This scenario is relevant for applications where low operating voltage is paramount, such as in portable or battery-powered OLED displays. Procurement of Cu(tfac)₂ for this use case should be accompanied by awareness of the trade-off: Cu(hfac)₂-doped devices yield superior power efficiency (8.6 vs. 5.6 lm W⁻¹) and operational lifetime [1].

Coordination Chemistry with Tunable Axial Ligation

For synthetic chemists constructing Cu(II)-based supramolecular assemblies or investigating structure-property relationships in coordination compounds, Cu(tfac)₂ provides access to both five-coordinate (square-pyramidal) and six-coordinate (octahedral) geometries through axial ligation with N-donor bases such as pyridine, 4-methylpyridine, or DABCO [1][2]. This contrasts with Cu(acac)₂, which is restricted to 1:1 adduct formation, and offers greater synthetic control than Cu(hfac)₂, whose strong Lewis acidity can drive uncontrolled precipitation or oligomerization [1]. The well-characterized formation constant for the Cu(tfac)₂·4-me-py adduct (K_f ≈ 10 L mol⁻¹) and the reported crystal structures of [Cu(tfac)₂(MeOH)], [Cu(tfac)₂(py)], and [Cu(tfac)₂(DABCO)]ₙ provide a reliable structural foundation for designing targeted experiments [1][3].

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